Monothiopyrophosphoric acid

CAS No.: 68488-87-9

Cat. No.: VC1760180

Molecular Formula: H3O6P2S-

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68488-87-9 |

|---|---|

| Molecular Formula | H3O6P2S- |

| Molecular Weight | 193.04 g/mol |

| IUPAC Name | [hydroxy(oxido)phosphinothioyl] dihydrogen phosphate |

| Standard InChI | InChI=1S/H4O6P2S/c1-7(2,3)6-8(4,5)9/h(H2,1,2,3)(H2,4,5,9)/p-1 |

| Standard InChI Key | HWTUHTNZLQJJEV-UHFFFAOYSA-M |

| SMILES | OP(=O)(O)OP(=S)(O)O |

| Canonical SMILES | OP(=O)(O)OP(=S)(O)[O-] |

Introduction

Chemical Structure and Composition

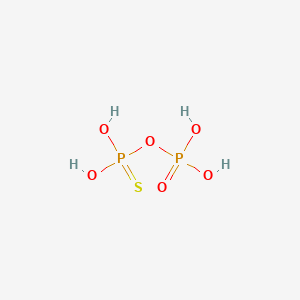

Monothiopyrophosphoric acid has the chemical formula H₄P₂O₆S, with a molecular weight of approximately 178.04 g/mol. The compound features a distinctive P-P bond similar to that found in hypophosphoric acid (H₄P₂O₆), but with one oxygen atom substituted by sulfur . Its structure can be conceptualized as a modified version of pyrophosphoric acid (H₄P₂O₇), where one of the oxygen atoms has been replaced with sulfur.

Structural Characteristics

The molecular structure of monothiopyrophosphoric acid contains:

-

A direct phosphorus-phosphorus (P-P) bond

-

Four P-OH bonds contributing to its acidic character

-

One P=S bond (replacing one P=O bond from pyrophosphoric acid)

-

One remaining P=O bond

This structure gives the compound distinctive chemical behavior compared to its oxygen-only counterparts. The P-P bond, similar to that found in hypodiphosphoric acid, is a defining characteristic that influences its reactivity patterns .

Physical Properties

Monothiopyrophosphoric acid exists as a white solid under standard conditions, similar to hypophosphoric acid . The physical properties of monothiopyrophosphoric acid can be compared with related phosphorus compounds as shown in Table 1.

Table 1: Comparative Physical Properties of Monothiopyrophosphoric Acid and Related Compounds

| Property | Monothiopyrophosphoric Acid (H₄P₂O₆S) | Pyrophosphoric Acid (H₄P₂O₇) | Hypophosphoric Acid (H₄P₂O₆) |

|---|---|---|---|

| Physical State | White solid | White crystalline solid | White solid |

| Melting Point | Approximately 60°C (estimated) | 61°C | 54°C |

| Molar Mass | 178.04 g/mol | 177.98 g/mol | 161.98 g/mol |

| Solubility | Soluble in water | Highly soluble in water | Soluble in water |

| Density | ~2.0 g/cm³ (estimated) | 2.06 g/cm³ | Not specified |

Unlike metaphosphoric acid (HPO₃), which can form cyclic structures, monothiopyrophosphoric acid maintains a linear arrangement due to the P-P bond and the presence of the thiophosphoryl group .

Chemical Properties

Acidity

Applications and Research Context

Research Directions

Current research involving monothiopyrophosphoric acid and related compounds focuses on:

-

Development of sustainable flame-retardant materials incorporating phosphorus compounds

-

Investigation of P-P bond-containing compounds for novel applications in materials science

-

Exploration of thiophosphoryl compounds as alternatives to conventional phosphoryl compounds in various applications

Comparative Analysis with Related Phosphorus Compounds

Table 2: Structural Comparison of Phosphorus Acids

| Acid | Chemical Formula | P-P Bond | P-H Bonds | P-OH Bonds | P=O Bonds | P=S Bonds | Basicity |

|---|---|---|---|---|---|---|---|

| Monothiopyrophosphoric Acid | H₄P₂O₆S | Yes | 0 | 4 | 1 | 1 | 4 |

| Pyrophosphoric Acid | H₄P₂O₇ | Yes | 0 | 4 | 2 | 0 | 4 |

| Hypophosphoric Acid | H₄P₂O₆ | Yes | 0 | 4 | 2 | 0 | 4 |

| Hypophosphorous Acid | H₃PO₂ | No | 2 | 1 | 1 | 0 | 1 |

| Metaphosphoric Acid | HPO₃ | No | 0 | 1 | 2 | 0 | 1 |

This comparison highlights the unique structural features of monothiopyrophosphoric acid, particularly the combination of a P-P bond with a P=S bond, distinguishing it from other phosphorus acids .

Hydrogen Bonding and Crystal Structure

The crystal structure of monothiopyrophosphoric acid likely exhibits hydrogen bonding patterns similar to those observed in related compounds. In hypodiphosphoric acid salts, O- - - HO-P hydrogen bonds range from 2.441 to 2.551 Å, as observed in Rb₂[(H₂P₂O₆)(H₄P₂O₆)] and Cs₂[(H₂P₂O₆)(H₄P₂O₆)] . The presence of sulfur in monothiopyrophosphoric acid would alter these hydrogen bonding patterns, potentially leading to different crystal packing arrangements and intermolecular interactions.

Spectroscopic Characteristics

Spectroscopic analysis of monothiopyrophosphoric acid would reveal distinctive features:

-

In ³¹P NMR, the phosphorus atoms would show different chemical shifts due to the asymmetry introduced by the sulfur atom

-

Infrared spectroscopy would reveal characteristic P=S stretching vibrations at lower frequencies compared to P=O stretching vibrations

-

Mass spectrometry would show distinctive fragmentation patterns, potentially including the loss of sulfur-containing fragments

Recent Developments and Future Perspectives

Recent research in phosphorus chemistry has explored the potential of phosphorus-containing compounds in sustainable materials:

-

Phosphoric acid derivatives have been investigated for their role in developing flame-retardant sustainable vitrimers

-

The unique properties of P-P bond-containing compounds continue to attract interest for applications in materials science and organic synthesis

-

The reactivity of phosphorus compounds with epoxy functions has been assessed for creating materials with tunable properties

Future research on monothiopyrophosphoric acid might focus on:

-

Developing more efficient and selective synthesis methods

-

Exploring its potential in catalysis and materials science

-

Investigating its biological activities and potential pharmaceutical applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume